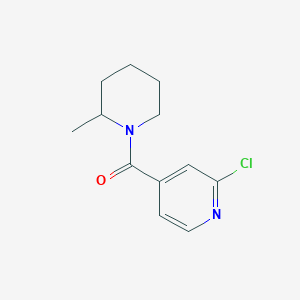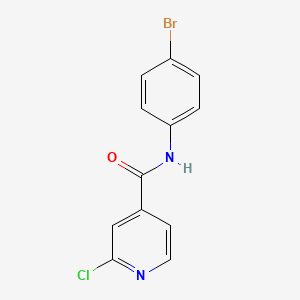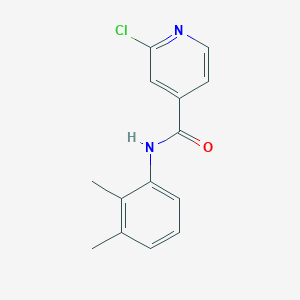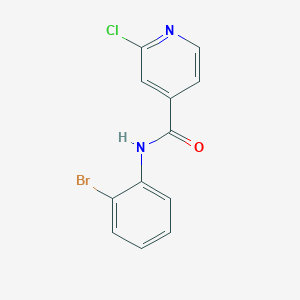
N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide
描述
N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide, commonly known as BRD-7389, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. BRD-7389 is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the BET (bromodomain and extra-terminal) family of proteins. BRD4 plays a crucial role in the regulation of gene expression, and its overexpression has been linked to the development of various cancers, including leukemia, lymphoma, and solid tumors.
科学研究应用
BRD-7389 has been extensively studied for its potential therapeutic applications in cancer treatment. As a potent inhibitor of N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide, BRD-7389 has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines. In preclinical studies, BRD-7389 has demonstrated efficacy in inhibiting the growth of leukemia, lymphoma, and solid tumors, both in vitro and in vivo. Additionally, BRD-7389 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
作用机制
BRD-7389 exerts its inhibitory effects on N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide by binding to the bromodomain of the protein, which is responsible for recognizing and binding to acetylated lysine residues on histones. By blocking this interaction, BRD-7389 disrupts the recruitment of N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide to chromatin, leading to the downregulation of target genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
BRD-7389 has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is accompanied by the downregulation of key oncogenes such as c-Myc and Bcl-2. In addition, BRD-7389 has been shown to induce differentiation in leukemia cells, suggesting that it may have potential as a differentiation therapy. However, the effects of BRD-7389 on normal cells and tissues have not been extensively studied, and further research is needed to determine its safety and potential side effects.
实验室实验的优点和局限性
One of the main advantages of using BRD-7389 in lab experiments is its high potency and specificity for N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide. This allows for the selective inhibition of N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide-mediated gene expression without affecting other bromodomain-containing proteins. However, one limitation of using BRD-7389 is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for the research and development of BRD-7389. One area of interest is the identification of biomarkers that can predict response to BRD-7389 treatment, which could help to identify patients who are most likely to benefit from this therapy. Additionally, there is growing interest in the use of combination therapies that target multiple pathways involved in cancer development and progression. Finally, further research is needed to determine the safety and efficacy of BRD-7389 in clinical trials, with the ultimate goal of developing this compound into a new cancer therapy.
属性
IUPAC Name |
N-(2-bromophenyl)-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-1-2-4-10(9)16-12(17)8-5-6-15-11(14)7-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTXVKOSCWGQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=NC=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromophenyl)-2-chloropyridine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



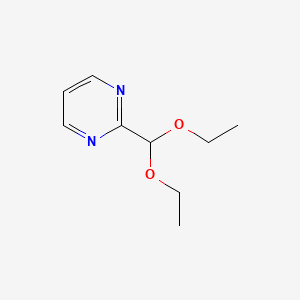
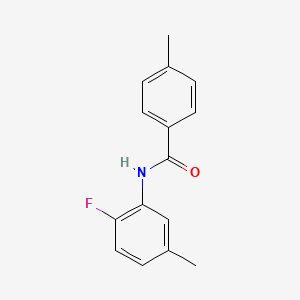



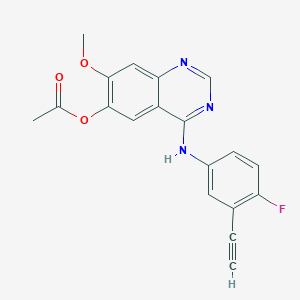
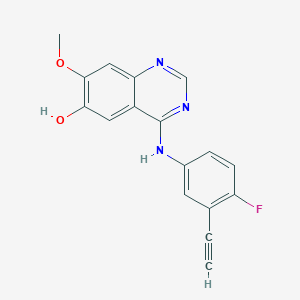
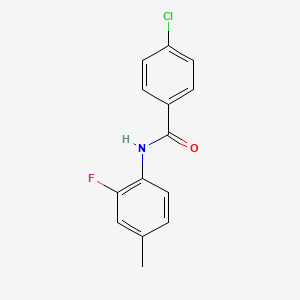
![7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B3341028.png)

